1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea
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Overview
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated phenyl ring, a trifluoromethyl group, a morpholinopyrimidine moiety, and a urea linkage, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Formation of the Chlorinated Phenyl Intermediate:
Synthesis of the Morpholinopyrimidine Intermediate:
Coupling Reaction: The final step involves the coupling of the chlorinated phenyl intermediate with the morpholinopyrimidine intermediate using a urea linkage, typically under mild reaction conditions with the aid of coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-pyridinyl)urea: Similar structure but with a pyridine ring instead of a morpholinopyrimidine moiety.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-piperidinyl)urea: Similar structure but with a piperidine ring instead of a morpholinopyrimidine moiety.
Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of the morpholinopyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O2/c17-13-2-1-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-3-5-27-6-4-25/h1-2,7-9H,3-6H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHYBOVABFDBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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